N-[(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]-4-methylbenzenesulfonamide
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Overview
Description
N-[(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]-4-methylbenzenesulfonamide is a complex organic compound with a unique structure It features a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]-4-methylbenzenesulfonamide typically involves multiple steps. The starting material is often a steroidal compound, which undergoes various chemical transformations to introduce the necessary functional groups. Key steps may include hydroxylation, sulfonation, and amination reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-[(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
N-[(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of cyclopenta[a]phenanthrene, such as:
- 17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- (3S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Uniqueness
What sets N-[(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]-4-methylbenzenesulfonamide apart is its specific functional groups and their arrangement, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
34988-34-6 |
---|---|
Molecular Formula |
C26H36N2O3S |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
N-[(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C26H36N2O3S/c1-17-4-7-20(8-5-17)32(30,31)28-27-24-11-10-22-21-9-6-18-16-19(29)12-14-25(18,2)23(21)13-15-26(22,24)3/h4-8,19,21-23,28-29H,9-16H2,1-3H3 |
InChI Key |
BYJDUENKXSXEDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
Origin of Product |
United States |
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